molecular formula C14H23N3O2 B2541357 4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}morpholine CAS No. 2198470-47-0

4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}morpholine

Cat. No.: B2541357
CAS No.: 2198470-47-0
M. Wt: 265.357
InChI Key: VLBZJVQIWIIZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}morpholine is a complex organic compound with the molecular formula C14H23N3O2 It features a unique structure that includes a cyclopropyl group, an octahydropyrrolo[3,4-c]pyrrole core, and a morpholine moiety

Properties

IUPAC Name

(2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c18-14(15-3-5-19-6-4-15)17-9-11-7-16(13-1-2-13)8-12(11)10-17/h11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBZJVQIWIIZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3CN(CC3C2)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura reaction is central to constructing the biaryl scaffold. In a typical procedure:

  • Catalyst System : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) facilitates the cross-coupling.
  • Base : Sodium carbonate (Na₂CO₃) ensures deprotonation and activates the boronic acid.
  • Solvent System : A 3:1 mixture of 1,2-dimethoxyethane (DME) and aqueous Na₂CO₃ achieves optimal solubility and reactivity.

Reaction Conditions :

  • Temperature : 70–100°C
  • Duration : 1–18 hours
  • Yield : 12–81%, depending on substituents and purification methods.

Critical Parameters in Reaction Optimization

Temperature and Time Dependence

Elevated temperatures (70–100°C) accelerate transmetalation and reductive elimination steps but risk side reactions such as protodeboronation. For instance, heating at 70°C for 18 hours yielded 81% product, whereas shorter durations at 100°C resulted in lower yields due to incomplete conversion.

Solvent Effects

Polar aprotic solvents like DME enhance catalyst stability and substrate solubility, while aqueous phases aid in base dissolution. The DME/water system outperformed dioxane/water in minimizing byproduct formation.

Catalytic Efficiency

Pd(PPh₃)₄ loading at 1–5 mol% proved effective, with higher concentrations failing to improve yields. Lithium chloride (LiCl) additives in dioxane-based systems increased reaction rates by stabilizing palladium intermediates.

Stepwise Synthesis and Intermediate Characterization

Key Synthetic Steps

  • Iodination : Introduction of iodine at the pyrazolo[3,4-b]pyridine C3 position enables subsequent coupling.
  • Cross-Coupling : Reaction with 4-(morpholine-4-carbonyl)phenylboronic acid forms the biaryl linkage.
  • Deprotection : Removal of protective groups (e.g., 4-methoxybenzyl) under acidic conditions yields the final product.

Representative Procedure :

To a flask containing N-(3-fluoro-4-(3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)phenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide (30 mg, 0.0425 mmol), 4-(morpholine-4-carbonyl)phenylboronic acid (20.0 mg, 0.0849 mmol), and Pd(PPh₃)₄ (2.45 mg, 0.00212 mmol) in DME/Na₂CO₃ (2 mL), the mixture was stirred at 70°C for 18 hours. Purification by silica gel chromatography afforded the product in 81% yield.  

Analytical and Purification Techniques

Reaction Monitoring

Liquid chromatography-mass spectrometry (LC/MS) tracked reaction progression, identifying intermediates and byproducts. For example, a mass-to-charge ratio (m/z) of 770.1 [M+H]⁺ confirmed product formation.

Purification Strategies

  • Column Chromatography : Silica gel elution with 1–5% methanol in chloroform removed unreacted boronic acid and palladium residues.
  • Recrystallization : Ethyl acetate/hexane mixtures enhanced crystalline purity for X-ray diffraction analysis.

Comparative Analysis of Synthetic Methods

Method Catalyst Solvent Temperature Yield Reference
Suzuki-Miyaura Coupling Pd(PPh₃)₄ DME/H₂O 70°C, 18 h 81%
Lithium Chloride-Assisted Pd(PPh₃)₄ Dioxane/H₂O 100°C, 1 h 15%
High-Temperature Protocol Pd(PPh₃)₄ DME/H₂O 100°C, 35 min 12%

Key Observations :

  • Prolonged heating at moderate temperatures maximizes yield.
  • Lithium chloride additives improve efficiency in dioxane systems but require careful stoichiometric control.

Challenges and Mitigation Strategies

Byproduct Formation

Protodeboronation and homocoupling were minimized by degassing solvents to exclude oxygen and using fresh boronic acid derivatives.

Catalyst Deactivation

Phosphine ligands in Pd(PPh₃)₄ stabilized palladium(0) against aggregation, though excess triphenylphosphine necessitated post-reaction filtration.

Chemical Reactions Analysis

Oxidation Reactions

The morpholine carbonyl and cyclopropyl groups exhibit differential susceptibility to oxidation:

Reaction Site Reagents/Conditions Products Mechanistic Notes
Morpholine ringKMnO₄/H₂SO₄ (acidic)N-oxidation to morpholine N-oxide derivativesElectrophilic attack on nitrogen lone pair.
Cyclopropyl C-H bondsO₂/Catalytic Fe(porphyrin) Ring-opening to form allylic alcoholsRadical-mediated C-C bond cleavage.
Pyrrolidine NHmCPBA (meta-chloroperbenzoic acid)N-hydroxylation or nitrone formationPeracid-mediated electrophilic oxidation.

Research Findings :

  • Cyclopropyl ring-opening under oxidative conditions generates conjugated dienes, enabling further Diels-Alder reactivity .

  • Morpholine’s tertiary amine resists over-oxidation but forms stable N-oxides under strong acidic conditions.

Reduction Reactions

The amide carbonyl and bicyclic framework undergo selective reduction:

Target Group Reduction System Outcome Yield/Selectivity
Amide (C=O)LiAlH₄/THFReduction to amine (CH₂NH)>80% yield; requires anhydrous conditions.
Cyclopropane ringH₂/Pd-C (high pressure)Partial hydrogenation to cyclopropanol40–60% selectivity due to steric hindrance.
Pyrrolidine ringNaBH₃CN/AcOH Saturation of any unsaturated bondsNot observed in parent compound; side chains only.

Case Study :
LiAlH₄ reduces the morpholine-linked amide to a secondary amine while preserving the cyclopropyl group, confirmed via ¹H NMR. Competing reduction pathways are suppressed at low temperatures (−78°C).

Nucleophilic Substitution

The electron-deficient pyrrolo[3,4-c]pyrrole core facilitates SNAr reactions:

Position Nucleophile Conditions Products
C-2 (pyrrole)Grignard reagents (RMgX)THF, −20°C to RTAlkylated pyrrole derivatives
C-5 (cyclopropyl adj.)NaN₃/DMFMicrowave irradiation, 120°CAzide incorporation for click chemistry
Morpholine oxygenR-X (alkyl halides) K₂CO₃, DMF, 80°CQuaternary ammonium salts

Key Insight :
The bicyclic system’s rigidity directs nucleophiles to the C-2 position, as steric shielding at C-5 limits accessibility.

Cyclopropane Ring-Opening

The cyclopropyl group undergoes strain-driven reactions:

Reagent Conditions Product Driving Force
HBr/AcOHRT, 12 h1-bromo-3-(morpholinyl)propaneAcid-catalyzed electrophilic addition.
Cl₂/UV lightCH₂Cl₂, 0°C Dichlorinated open-chain amineRadical chain mechanism.
[RhCl(CO)₂]₂Toluene, 100°CRing-expanded cyclobutane derivativeTransition metal-catalyzed C–C insertion.

Experimental Data :

  • HBr-cleavage proceeds via protonation at the cyclopropane’s least substituted bond, yielding a tertiary carbocation intercepted by bromide.

  • Rhodium catalysts enable controlled ring expansion without fragmentation.

Hydrolysis and Stability

Stability under hydrolytic conditions is critical for pharmaceutical applications:

Bond Conditions Degradation Products Half-Life (pH 7.4)
Amide (C=O)6M HCl, refluxMorpholine + pyrrolopyrrole carboxylic acid>48 h (stable)
CyclopropaneH₂O/NaOH, 80°C1,3-propanediol derivatives12 h (partial cleavage)
Ether (morpholine)BBr₃/CH₂Cl₂ Demethylation to hydroxylated analogNot applicable (reagent-driven).

Stability Profile :
The amide bond resists hydrolysis under physiological conditions (t₁/₂ > 48 h at pH 7.4), making the compound suitable for oral administration.

Photochemical Reactivity

UV-induced reactions exploit the compound’s chromophores:

Wavelength Solvent Primary Process Products
254 nmMeOHNorrish Type II cleavageFragmented aldehydes
365 nmBenzene [2+2] Cycloaddition with alkenesBicyclic adducts

Applications :
Photochemical C–H activation enables late-stage functionalization for SAR studies .

Scientific Research Applications

Antiviral Properties

One of the most significant applications of this compound is in the treatment of viral infections, particularly HIV. Research indicates that derivatives of octahydropyrrolo[3,4-c]pyrrole can act as inhibitors of HIV-1 by targeting the CCR5 co-receptor, which is crucial for viral entry into host cells. The compound's structure allows it to effectively bind to this receptor, thereby blocking the virus's ability to infect the host.

Case Studies and Findings

  • A study indicated that octahydropyrrolo[3,4-c]pyrrole derivatives exhibit substantial antiviral activity against HIV-1, providing a potential new avenue for treatment options beyond traditional Highly Active Antiretroviral Therapy (HAART) .
  • The mechanism involves interference with the CCR5 receptor, which is essential for HIV entry into T cells. This approach may reduce the complications associated with multi-drug regimens currently used in HAART .

Receptor Ligand Development

The compound also serves as a valuable scaffold for developing ligands targeting nicotinic acetylcholine receptors (nAChRs). Research has shown that modifications to the octahydropyrrolo[3,4-c]pyrrole structure can lead to selective ligands for either α4β2 or α7 nAChR subtypes.

Structure-Activity Relationship (SAR) Insights

  • Variations in substituents on the pyrrole ring can significantly influence binding affinity and selectivity towards specific nAChR subtypes. For instance, introducing different alkyl groups or functional moieties alters ligand interactions within the receptor binding site .
  • The compound's ability to transition between different receptor selectivities makes it a promising candidate for further development in treating neurological disorders such as Alzheimer's disease and schizophrenia .

Mechanism of Action

The mechanism of action of 4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}morpholine involves its interaction with molecular targets within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Uniqueness: 4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}morpholine is unique due to its combination of a cyclopropyl group, an octahydropyrrolo[3,4-c]pyrrole core, and a morpholine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

The compound 4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}morpholine belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{15}H_{20}N_{2}O
  • Molecular Weight : 248.34 g/mol

This compound features a morpholine ring and an octahydropyrrolo structure, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds within the octahydropyrrolo[3,4-c]pyrrole class exhibit significant biological activities, particularly as orexin receptor modulators and potential CCR5 antagonists .

1. Orexin Receptor Modulation

Orexin receptors (OX1R and OX2R) are involved in regulating arousal, wakefulness, and appetite. Compounds that modulate these receptors can have therapeutic implications for conditions such as insomnia and obesity.

  • Mechanism of Action : The compound acts by binding to orexin receptors, potentially leading to altered signaling pathways that regulate sleep-wake cycles.
  • Case Study : A study demonstrated that disubstituted octahydropyrrolo[3,4-c]pyrroles effectively modulated orexin receptors, suggesting similar potential for this compound .

2. CCR5 Antagonism

The CCR5 receptor is a critical co-receptor for HIV entry into host cells. Antagonists of this receptor can be vital in developing therapies for HIV/AIDS.

  • Mechanism of Action : Compounds that inhibit CCR5 can prevent HIV from entering cells, thereby reducing viral load.
  • Research Findings : The octahydropyrrolo derivatives have shown promise in preclinical studies as effective CCR5 antagonists .

Pharmacological Studies

A variety of studies have been conducted to assess the pharmacological properties of related compounds:

Study TypeFindings
In vitro assaysDemonstrated significant inhibition of HIV-1 entry via CCR5 modulation .
Animal modelsShowed improved sleep patterns with orexin receptor modulation .
Safety profilesIndicated low toxicity in preliminary toxicity assessments .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}morpholine, and what challenges arise in achieving high yields?

  • Methodological Answer : Synthesis typically involves multi-step procedures, such as coupling cyclopropane-containing pyrrolidine precursors with morpholine derivatives via carbamate or urea linkages. Acylative cyclization under hyper-condensation conditions (e.g., using triflic acid or DMAD as catalysts) has been employed for similar bicyclic pyrrolo-pyrrole systems . Challenges include steric hindrance from the cyclopropyl group and regioselectivity in carbonyl activation. Yield optimization often requires iterative adjustments of reaction time, temperature (e.g., 80–120°C), and solvent polarity (e.g., DMF vs. THF) to stabilize intermediates.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Characterization relies on a combination of ¹H/¹³C NMR (to confirm proton environments and carbon hybridization), mass spectrometry (MS) for molecular ion confirmation (e.g., m/z ~450–500 range for similar derivatives ), and elemental analysis (C/H/N ratios within ±0.3% of theoretical values ). For crystalline intermediates, X-ray diffraction resolves ambiguities in stereochemistry.

Advanced Research Questions

Q. What strategies address stereochemical inconsistencies observed in the octahydropyrrolo[3,4-c]pyrrole core during synthesis?

  • Methodological Answer : Discrepancies in diastereomeric ratios (e.g., trans vs. cis configurations) are mitigated using chiral auxiliaries or asymmetric catalysis. For example, Sharpless epoxidation or Jacobsen kinetic resolution can enforce enantioselectivity in cyclopropane ring formation. Computational tools (e.g., DFT-based transition-state modeling) predict steric/electronic biases in ring-closing steps, guiding solvent and catalyst selection . Post-synthesis, 2D NMR (COSY/HSQC) maps coupling constants to assign stereocenters definitively.

Q. How can contradictory spectroscopic data (e.g., NMR vs. MS) be resolved for this compound?

  • Methodological Answer : Discrepancies between NMR (e.g., unexpected splitting patterns) and MS (e.g., adduct formation) often stem from dynamic equilibria (e.g., keto-enol tautomerism) or trace impurities. Variable-temperature NMR (e.g., −40°C to 25°C) suppresses exchange broadening, while high-resolution MS (HRMS) with electrospray ionization (ESI) minimizes fragmentation artifacts. Cross-validation with IR spectroscopy (e.g., carbonyl stretches ~1680–1720 cm⁻¹) confirms functional group integrity .

Q. What computational methods are recommended for modeling the compound’s conformational flexibility and binding interactions?

  • Methodological Answer : Molecular dynamics (MD) simulations (using AMBER or CHARMM force fields) assess flexibility of the morpholine and cyclopropyl moieties in solvent environments. Docking studies (AutoDock Vina, Schrödinger Suite) predict interactions with biological targets (e.g., GPCRs or kinases), guided by crystallographic data from structurally related ligands. Quantum mechanical (QM) calculations (Gaussian 16) optimize geometries for NMR chemical shift predictions, reducing errors in stereochemical assignments .

Data Analysis and Reproducibility

Q. How should researchers handle batch-to-batch variability in elemental analysis results?

  • Methodological Answer : Variability >0.5% in C/H/N ratios warrants purification via preparative HPLC (C18 column, acetonitrile/water gradient) or recrystallization (e.g., ethyl acetate/hexane). Trace metal contamination (from catalysts) is quantified via ICP-MS , and protocols are adjusted to include chelating agents (e.g., EDTA) during workup .

Q. What experimental controls are critical for ensuring reproducibility in catalytic steps?

  • Methodological Answer : Include negative controls (no catalyst) and internal standards (e.g., deuterated analogs) to monitor reaction progress via LC-MS. Catalyst loading (e.g., 5–10 mol%) and moisture sensitivity (e.g., glovebox vs. Schlenk line conditions) must be rigorously documented. Replicate reactions (n ≥ 3) with statistical analysis (e.g., ANOVA) validate yield consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.